

solubility of 2,6-Dibromo-3-methoxyphenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,6-Dibromo-3-methoxyphenylboronic acid
Cat. No.:	B1418386

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **2,6-Dibromo-3-methoxyphenylboronic Acid** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of reagents is a critical parameter in process chemistry, reaction optimization, and formulation development. **2,6-Dibromo-3-methoxyphenylboronic acid** is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization. This guide provides a comprehensive overview of the predicted solubility behavior of **2,6-Dibromo-3-methoxyphenylboronic acid**, a detailed experimental protocol for its quantitative determination, and an in-depth discussion of the physicochemical factors governing its dissolution. While specific quantitative data for this compound is not readily available in the public domain, this document leverages established principles of boronic acid chemistry to provide a robust framework for researchers.

Introduction to 2,6-Dibromo-3-methoxyphenylboronic Acid

2,6-Dibromo-3-methoxyphenylboronic acid ($C_7H_7BBr_2O_3$, MW: 309.75 g/mol, CAS: 850567-93-0) is a substituted phenylboronic acid.^{[1][2]} Such compounds are indispensable in modern synthetic chemistry for the formation of carbon-carbon bonds. The efficiency of reactions employing this reagent, as well as its purification and handling, are intrinsically linked to its solubility profile. This guide serves as a technical resource for scientists to predict, determine, and understand the solubility of this specific boronic acid in a range of common organic solvents.

Physicochemical Properties and Safety Considerations

A summary of the key properties of **2,6-Dibromo-3-methoxyphenylboronic acid** is provided below.

Property	Value	Source
CAS Number	850567-93-0	[1]
Molecular Formula	$C_7H_7BBr_2O_3$	[1]
Molecular Weight	309.75 g/mol	[1][2]
Appearance	Typically a solid	N/A
Safety	Causes skin and eye irritation. May cause respiratory irritation.	[3]

Handling Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a fume hood is recommended.^[3]

Predicting the Solubility of 2,6-Dibromo-3-methoxyphenylboronic Acid

While specific quantitative data is sparse, the solubility behavior of **2,6-Dibromo-3-methoxyphenylboronic acid** can be predicted by examining the behavior of analogous

phenylboronic acids and considering the influence of its substituents.

General Trends for Phenylboronic Acids:

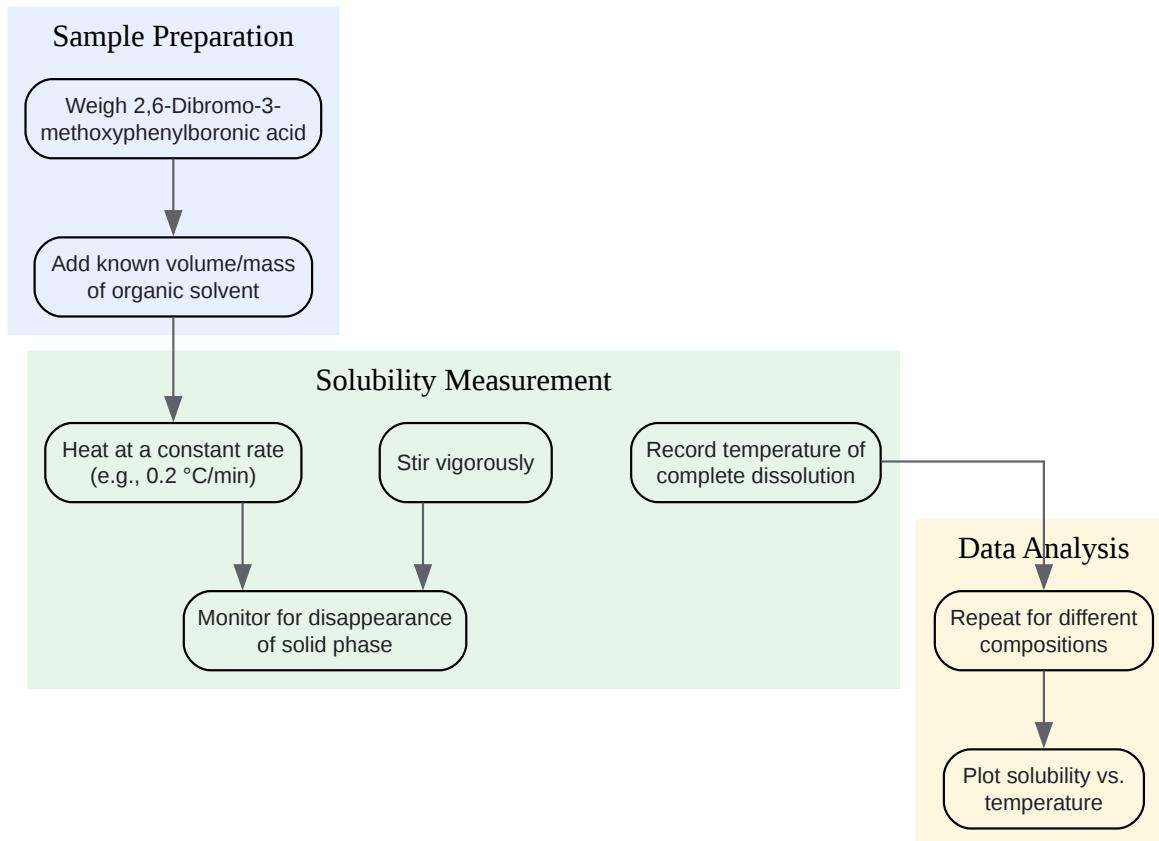
- High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[4][5][6]
- Moderate Solubility: Chloroform.[4][5][6]
- Low Solubility: Hydrocarbons (e.g., hexane, cyclohexane).[4][5][6]
- Variable Solubility in Water: Generally low, but increases with temperature.[4][7][8]

Influence of Substituents on **2,6-Dibromo-3-methoxyphenylboronic Acid**: The structure of **2,6-Dibromo-3-methoxyphenylboronic acid** features two bromine atoms and a methoxy group on the phenyl ring.

- Bromine Atoms: These are large, electron-withdrawing, and hydrophobic substituents. Their presence is likely to decrease solubility in polar protic solvents like water and increase solubility in nonpolar organic solvents compared to unsubstituted phenylboronic acid.
- Methoxy Group: The methoxy group can act as a hydrogen bond acceptor, which may slightly enhance solubility in protic solvents. However, its overall effect might be overshadowed by the two bulky bromo groups.

Predicted Solubility Profile: Based on these structural features, a qualitative prediction of solubility in different solvent classes is presented below. This should be empirically verified.

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Low to Moderate	The hydrophobic nature of the dibrominated ring likely dominates, despite the potential for hydrogen bonding with the boronic acid and methoxy groups.
Polar Aprotic	Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Moderate to High	These solvents can effectively solvate the polar boronic acid moiety and interact with the methoxy group, while also accommodating the substituted phenyl ring.
Nonpolar	Hexane, Toluene, Dichloromethane (DCM)	Low to Moderate	Solubility in nonpolar solvents is expected to be higher than in water due to the hydrophobic character of the molecule. DCM may show moderate solubility due to its ability to interact with the aromatic ring.


Experimental Determination of Solubility

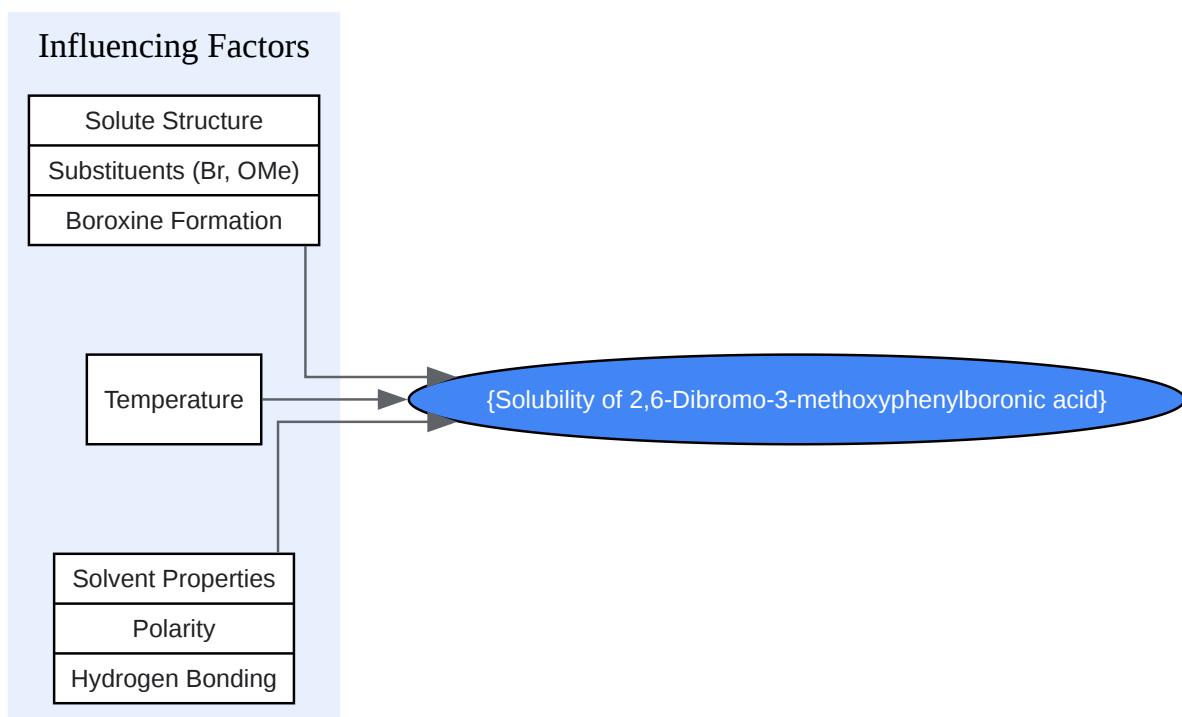
A reliable method for determining the solubility of boronic acids is the dynamic (or synthetic) method.^{[5][6][9]} This technique involves heating a biphasic sample of known composition and identifying the temperature at which complete dissolution occurs.

Experimental Protocol

- Sample Preparation:
 - Accurately weigh a specific amount of **2,6-Dibromo-3-methoxyphenylboronic acid** into a jacketed glass vessel equipped with a magnetic stirrer and a calibrated temperature probe.
 - Add a precise volume or mass of the desired organic solvent to the vessel.
- Heating and Equilibration:
 - Begin stirring the mixture vigorously to ensure good mixing.
 - Heat the vessel at a slow, constant rate (e.g., 0.2-0.5 °C/min) using a circulating water bath connected to the jacket. A slow heating rate is crucial for accurate determination.
- Observation of Dissolution:
 - Visually or instrumentally monitor the sample for the disappearance of the solid phase. The temperature at which the last solid particles dissolve is the equilibrium solubility temperature for that specific concentration.
 - For more precise measurements, a turbidity sensor can be used to detect the transition to a clear solution.[\[9\]](#)
- Data Collection:
 - Record the temperature and the composition (mole fraction or g/L) of the sample.
 - Repeat the measurement to ensure reproducibility.
- Generating a Solubility Curve:
 - Repeat steps 1-4 with different known compositions of solute and solvent to determine the solubility at various temperatures.
 - Plot the solubility (in mole fraction, g/100g solvent, or mol/L) as a function of temperature.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Workflow for the dynamic determination of solubility.

Key Factors Influencing Solubility

The solubility of phenylboronic acids is a complex interplay of several factors. Understanding these is crucial for solvent selection and experimental design.

- Solvent Properties:

- Polarity: A solvent's polarity must be compatible with the solute. For substituted phenylboronic acids, a balance is often needed to solvate both the polar boronic acid head and the less polar aromatic ring.
- Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as hydrogen bond donors and acceptors, interacting with the $-\text{B}(\text{OH})_2$ group. Aprotic polar solvents (e.g., THF, acetone) can act as hydrogen bond acceptors.
- Temperature: The solubility of most solid organic compounds, including boronic acids, increases with temperature. This relationship is fundamental to techniques like recrystallization.
- Formation of Boroxines: A known characteristic of boronic acids is their tendency to undergo dehydration, especially upon heating, to form cyclic anhydrides known as boroxines.^{[7][9]} This process can affect solubility measurements as it consumes the parent boronic acid. It is therefore advisable to use freshly opened or properly stored reagent and to be mindful of thermal decomposition during prolonged heating.

[Click to download full resolution via product page](#)

Caption: Factors influencing the solubility of phenylboronic acids.

Data Presentation Template

The following table provides a structured format for recording experimentally determined solubility data for **2,6-Dibromo-3-methoxyphenylboronic acid**.

Solvent	Temperatur e (°C)	Solubility (g/100 mL)	Solubility (mol/L)	Mole Fraction (x)	Observatio ns
e.g., Tetrahydrofur an	25				
40					
60					
e.g., Toluene	25				
40					
60					
e.g., Acetonitrile	25				
40					
60					

Conclusion

While direct, quantitative solubility data for **2,6-Dibromo-3-methoxyphenylboronic acid** in organic solvents is not extensively published, this guide provides a robust framework for researchers to address this knowledge gap. By understanding the general solubility trends of phenylboronic acids, the influence of the specific substituents on the target molecule, and by employing a reliable experimental method such as the dynamic technique, scientists can effectively determine the solubility profile of this important synthetic building block. This empirical data is invaluable for optimizing reaction conditions, developing purification

strategies, and ensuring the successful application of **2,6-Dibromo-3-methoxyphenylboronic acid** in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [usbio.net](#) [usbio.net]
- 2. [pharmaffiliates.com](#) [pharmaffiliates.com]
- 3. [sigmaaldrich.com](#) [sigmaaldrich.com]
- 4. [researchgate.net](#) [researchgate.net]
- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 6. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents [ouci.dntb.gov.ua]
- 7. [scispace.com](#) [scispace.com]
- 8. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 9. [pubs.acs.org](#) [pubs.acs.org]
- To cite this document: BenchChem. [solubility of 2,6-Dibromo-3-methoxyphenylboronic acid in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1418386#solubility-of-2-6-dibromo-3-methoxyphenylboronic-acid-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com